molecular formula C6H10O2 B105384 Vinyl butyrate CAS No. 123-20-6

Vinyl butyrate

Cat. No.: B105384
CAS No.: 123-20-6
M. Wt: 114.14 g/mol
InChI Key: MEGHWIAOTJPCHQ-UHFFFAOYSA-N
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Description

Vinyl butyrate, also known as butanoic acid vinyl ester, is an organic compound with the chemical formula C₆H₁₀O₂. It is a colorless liquid with a fruity odor and is primarily used in the production of polymers and copolymers. This compound is valued for its ability to form flexible and durable films, making it useful in various industrial applications.

Mechanism of Action

Target of Action

Vinyl butyrate (VB) is a compound widely used in the polymer industry and daily-life materials . Its primary targets are the OH radicals in the atmosphere . The interaction with these radicals initiates the chemical transformation of VB .

Mode of Action

The mode of action of VB involves its reaction with OH radicals in the atmosphere . The VB + OH kinetic model reveals that H-abstraction from C β (i.e., –C β H 2 CH 3) prevails over the OH-addition to the double bond (C C), even at low temperatures . This interaction leads to the conversion of VB, which is critical for evaluating its fate and environmental impacts .

Biochemical Pathways

The biochemical pathways affected by VB involve its conversion initiated by OH radicals . The detailed analyses, including those of the time-resolved species profiles, reaction rate, and reaction flux, reveal the reaction mechanism shift with temperature . The secondary chemistry under atmospheric conditions (namely, the reaction of the main product with O 2 and its subsequent reactions with NO) was then characterized within the same framework .

Result of Action

The result of VB’s action involves its conversion in the atmosphere . The VB + OH kinetic model reveals that H-abstraction from C β prevails over the OH-addition to the double bond . This conversion is critical for evaluating the fate and environmental impacts of VB .

Action Environment

The action environment of VB is primarily the atmosphere . The widespread use of VB in the polymer industry and daily-life materials inevitably results in its emission into the atmosphere . Therefore, understanding the mechanism and kinetics of the VB conversion is critical for evaluating its fate and environmental impacts . The kinetic behaviors of VB and its oxidation products were extended from atmospheric to combustion conditions for further applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl butyrate can be synthesized through the esterification of butanoic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, this compound is produced through the reaction of butanoic acid with acetylene in the presence of a catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. The primary product of such reactions is butanoic acid.

    Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of butanol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles, leading to various substituted butyrates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions, often requiring a catalyst or base to proceed.

Major Products:

    Oxidation: Butanoic acid

    Reduction: Butanol

    Substitution: Various substituted butyrates depending on the nucleophile used

Scientific Research Applications

Vinyl butyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their mechanical and chemical properties.

    Biology: this compound-based polymers are explored for their biocompatibility and potential use in drug delivery systems.

    Medicine: Research is ongoing into the use of this compound derivatives in the development of medical adhesives and coatings for medical devices.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Comparison with Similar Compounds

    Vinyl acetate: Similar to vinyl butyrate, vinyl acetate is used in the production of polymers and copolymers. vinyl acetate forms polymers with different mechanical properties and is more commonly used in adhesives and paints.

    Vinyl propionate: This compound is another vinyl ester used in polymer production. It has a shorter carbon chain compared to this compound, resulting in different physical and chemical properties.

    Vinyl laurate: Vinyl laurate has a longer carbon chain, leading to polymers with higher hydrophobicity and different mechanical characteristics.

Uniqueness of this compound: this compound is unique due to its balance of flexibility and durability in the resulting polymers. Its intermediate chain length provides a good compromise between the properties of shorter and longer chain vinyl esters, making it versatile for various applications.

Properties

IUPAC Name

ethenyl butanoate
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3
Source PubChem
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InChI Key

MEGHWIAOTJPCHQ-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC=C
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Molecular Formula

C6H10O2
Record name VINYL BUTYRATE, STABILIZED
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Related CAS

24991-31-9
Record name Poly(vinyl butyrate)
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DSSTOX Substance ID

DTXSID0074556
Record name Butanoic acid, ethenyl ester
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Molecular Weight

114.14 g/mol
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Physical Description

Vinyl butyrate, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints., Colorless liquid; [CAMEO]
Record name VINYL BUTYRATE, STABILIZED
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Flash Point

68 °F (NFPA, 2010)
Record name VINYL BUTYRATE, STABILIZED
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CAS No.

123-20-6
Record name VINYL BUTYRATE, STABILIZED
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Record name Vinyl butyrate
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Record name Vinyl butyrate
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Record name Butanoic acid, ethenyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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